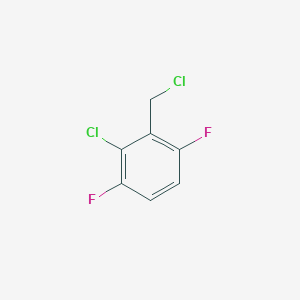

2-Chloro-3,6-difluorobenzyl chloride

Description

Significance of Halogenation in Aromatic Compounds

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, profoundly influences the molecule's physical and chemical properties. Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This modification alters the reactivity of the ring towards electrophilic substitution and can also affect the acidity of benzylic protons. Furthermore, the presence of halogens, particularly fluorine, can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in medicinal chemistry. The specific placement of different halogens, such as chlorine and fluorine, on the same aromatic ring can lead to fine-tuning of these electronic and steric properties, offering chemists a powerful tool for molecular design.

Strategic Importance of Benzyl (B1604629) Halides as Synthetic Intermediates

Benzyl halides, including benzyl chloride and its derivatives, are highly valued as synthetic intermediates due to the reactivity of the benzylic carbon-halogen bond. quora.com This bond is susceptible to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the structure of the benzyl halide. quora.com The stability of the resulting benzyl carbocation in the SN1 pathway is enhanced by resonance with the aromatic ring, making this a favorable route. quora.com This reactivity allows for the facile introduction of a wide range of functional groups, making benzyl halides key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. commonorganicchemistry.comchemcess.com They are commonly used to introduce the benzyl protecting group for alcohols and amines. commonorganicchemistry.com

Research Context of 2-Chloro-3,6-difluorobenzyl chloride

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of specific research and data for 2-Chloro-3,6-difluorobenzyl chloride. While its chemical structure can be readily drawn, and its IUPAC name assigned as 1-(chloromethyl)-2-chloro-3,6-difluorobenzene, there is a notable absence of a dedicated CAS number and detailed experimental data in established chemical registries.

This lack of specific information suggests that 2-Chloro-3,6-difluorobenzyl chloride is not a commonly synthesized or commercially available compound. Research in the field of halogenated benzyl chlorides appears to be more focused on isomers with different substitution patterns, such as 2,6-difluorobenzyl chloride and 2-chloro-6-fluorobenzyl chloride, which are known intermediates in the synthesis of various industrial and pharmaceutical compounds.

Due to the limited availability of specific data, a detailed discussion of the synthesis, properties, and research findings solely for 2-Chloro-3,6-difluorobenzyl chloride is not possible at this time. The following sections will, therefore, discuss the expected chemical characteristics of this molecule based on the general principles of organic chemistry and the known properties of structurally related, well-documented compounds.

A Note on Data Availability

As of the latest available information, specific experimental data for the physical and chemical properties of 2-Chloro-3,6-difluorobenzyl chloride are not well-documented in publicly accessible scientific literature. Therefore, a data table for this specific compound cannot be provided. The table below presents data for the related and more extensively studied compound, benzyl chloride, to offer a contextual reference for the general properties of this class of molecules.

Table 1: Physical Properties of Benzyl Chloride

| Property | Value |

| CAS Number | 100-44-7 |

| Molecular Formula | C7H7Cl |

| Molecular Weight | 126.58 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -39 °C |

| Boiling Point | 179 °C |

| Density | 1.100 g/mL at 25 °C |

Data sourced from multiple chemical suppliers and databases. commonorganicchemistry.comchemcess.comwikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2F2 |

|---|---|

Molecular Weight |

197.01 g/mol |

IUPAC Name |

2-chloro-3-(chloromethyl)-1,4-difluorobenzene |

InChI |

InChI=1S/C7H4Cl2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 |

InChI Key |

BNPXPPPDDKJLKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCl)Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3,6 Difluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic chloride in 2-Chloro-3,6-difluorobenzyl chloride is a reactive leaving group, making the benzylic carbon an electrophilic center prone to attack by various nucleophiles. These reactions are fundamental for introducing diverse functional groups and synthesizing a range of derivatives.

Amination Reactions for Nitrogen-Containing Derivatives

The displacement of the benzylic chloride by nitrogen-based nucleophiles is a key pathway to synthesize corresponding benzylamine (B48309) derivatives. This reaction typically proceeds via an SN2 mechanism, where primary or secondary amines attack the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond.

For instance, analogous compounds like 2-chloro-6-fluorobenzyl chloride are used in the preparation of 2-chloro-6-fluorobenzylamine, which is a necessary precursor for synthesizing other complex molecules. sigmaaldrich.com The reaction involves treating the benzyl (B1604629) chloride with an amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of amine (e.g., ammonia, primary amines, secondary amines) determines the final product.

Table 1: Representative Amination Reaction

| Reactant | Nucleophile | Product | Conditions |

| 2-Chloro-3,6-difluorobenzyl chloride | Ammonia (NH₃) | 2-Chloro-3,6-difluorobenzylamine | Solvent (e.g., Ethanol), Base |

| 2-Chloro-3,6-difluorobenzyl chloride | Primary Amine (R-NH₂) | N-Alkyl-2-chloro-3,6-difluorobenzylamine | Aprotic Solvent, Non-nucleophilic Base |

Ether and Thioether Formation

Ethers and thioethers can be synthesized from 2-Chloro-3,6-difluorobenzyl chloride through nucleophilic substitution with alkoxides and thiolates, respectively.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. youtube.com This reaction involves the deprotonation of an alcohol with a strong base to form a nucleophilic alkoxide ion, which then displaces the chloride from the benzylic carbon. youtube.comlibretexts.org

Similarly, thioethers (also known as sulfides) are readily formed by the reaction of the benzyl chloride with a thiolate nucleophile. masterorganicchemistry.com Thiolates are generated by deprotonating a thiol with a base. An alternative one-pot method avoids the isolation of malodorous thiols by reacting the benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ to generate the thiolate that reacts with another molecule of the halide or a different alkyl halide. arkat-usa.org

Table 2: Synthesis of Ethers and Thioethers

| Reaction Type | Nucleophile Source | Intermediate Nucleophile | Product |

| Ether Formation | Alcohol (R-OH) + Base | Alkoxide (R-O⁻) | 2-Chloro-3,6-difluorobenzyl ether |

| Thioether Formation | Thiol (R-SH) + Base | Thiolate (R-S⁻) | 2-Chloro-3,6-difluorobenzyl thioether |

| Thioether Formation | Thiourea | Thiolate (generated in situ) | Symmetrical or Unsymmetrical Thioether |

Esterification Pathways

Ester derivatives of 2-Chloro-3,6-difluorobenzyl chloride can be prepared by reacting it with a carboxylate salt. This nucleophilic substitution reaction involves the carboxylate anion (RCOO⁻) acting as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. The carboxylate salts are typically sodium or potassium salts of carboxylic acids. This method is a standard procedure for converting alkyl halides to esters. Patent literature describes the synthesis of various fluorobenzyl esters, such as 2,6-difluorobenzyl acetate (B1210297) and 2,6-difluorobenzyl propionate, from the corresponding benzylamine via a diazotization reaction in the presence of the carboxylic acid, but direct substitution from the benzyl chloride is also a viable and common pathway. google.com

Electrophilic Aromatic Substitution on the Dihaloaromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction on the 2-Chloro-3,6-difluorobenzyl chloride ring are heavily influenced by the directing effects of the existing halogen substituents.

Directing Effects of Halogen Substituents

Halogens are unique substituents in the context of EAS. They exhibit a dual nature, influencing both the reactivity of the ring and the position of the incoming electrophile. libretexts.org

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. chemistrytalk.org This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). youtube.compressbooks.pub

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (pi-donation). csbsju.edu This effect increases the electron density at the ortho and para positions relative to the meta position.

For halogens, the deactivating inductive effect is stronger than the activating resonance effect, resulting in a net deactivation of the ring. libretexts.org However, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions. csbsju.edu Therefore, halogens are classified as ortho-, para-directing deactivators. libretexts.orgpressbooks.pub

In 2-Chloro-3,6-difluorobenzyl chloride, the ring possesses three deactivating halogen substituents. The directing effects are additive. The two fluorine atoms and the chlorine atom will all direct incoming electrophiles to their respective ortho and para positions. The final substitution pattern will depend on the interplay of these directing effects and steric hindrance from the substituents.

Table 3: Directing Effects of Halogen Substituents

| Effect | Description | Impact on Reactivity | Position Directed |

| Inductive | Electron withdrawal via sigma bonds | Deactivating | N/A |

| Resonance | Electron donation via pi-system | Activating (weaker) | Ortho, Para |

| Net Effect | Inductive > Resonance | Deactivating | Ortho, Para |

Friedel-Crafts Alkylation Considerations

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring using an alkyl halide or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

Attempting a Friedel-Crafts alkylation on 2-Chloro-3,6-difluorobenzyl chloride presents significant challenges. A primary limitation of the Friedel-Crafts reaction is that it fails on aromatic rings that are substituted with strongly electron-withdrawing (deactivating) groups. libretexts.orglibretexts.org The combined inductive effect of the three halogen atoms in 2-Chloro-3,6-difluorobenzyl chloride makes the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. This deactivation raises the activation energy for the reaction, often preventing it from occurring under standard conditions. libretexts.org

Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair electrons on the halogen substituents. This interaction can further decrease the electron density of the ring, enhancing its deactivation. The reaction would likely require harsh conditions, which could lead to unwanted side reactions or decomposition.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a benzylic chloride group in 2-Chloro-3,6-difluorobenzyl chloride makes it an excellent electrophile for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a dominant strategy for the cross-coupling of benzylic halides. While direct studies on 2-Chloro-3,6-difluorobenzyl chloride are not extensively detailed in the provided literature, the reactivity of similar benzylic and alkyl chlorides provides a strong basis for understanding its potential transformations. Generally, these reactions involve the oxidative addition of the carbon-chlorine bond to a low-valent palladium complex, followed by transmetalation with a suitable nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst.

A novel method for the palladium-catalyzed cross-coupling of alkyl chlorides with Grignard reagents has been developed, which proceeds at room temperature and tolerates a wide array of functional groups, including fluorides. This methodology, employing a palladium acetate precatalyst with tricyclohexylphosphine (B42057) as the ligand, has shown good to excellent yields for a range of substrates. Given the benzylic nature of the chloride in 2-Chloro-3,6-difluorobenzyl chloride, it is expected to be highly amenable to such coupling conditions.

Furthermore, palladium-catalyzed decarbonylative coupling reactions of difluorobenzyl glutarimides with (hetero)aryl boronate esters highlight the utility of palladium in forming bonds to difluorobenzyl moieties. Although the starting material is not a benzyl chloride, the core transformation involves the formation of a difluorobenzyl-substituted arene, a product type that would be expected from the cross-coupling of 2-Chloro-3,6-difluorobenzyl chloride with an appropriate organoboron reagent (a Suzuki-Miyaura coupling). The choice of phosphine (B1218219) ligand was found to be critical in these systems to favor the desired decarbonylative coupling over ketone formation.

The table below summarizes representative conditions for palladium-catalyzed coupling reactions of related alkyl and benzyl derivatives, which could be adapted for 2-Chloro-3,6-difluorobenzyl chloride.

| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PCy₃ | Aryl Grignard | NMP or DMAc | Room Temp. | High | |

| Pd(dba)₂ / PCy₃ | Arylboronic acid | - | 100 | 66 | |

| Pd₂ (dba)₃ / PAd₂Bu | Aryl neopentylboronate ester | 1,4-dioxane | 80 | Good to Excellent |

This table presents data from reactions with similar substrates to infer potential conditions for 2-Chloro-3,6-difluorobenzyl chloride.

Beyond traditional palladium catalysts, research into emerging catalytic systems aims to improve efficiency, selectivity, and substrate scope for the coupling of benzylic halides. While specific examples involving 2-Chloro-3,6-difluorobenzyl chloride are not prominent, the development of co-catalytic systems and catalysts based on other metals is an active area of research.

For instance, a dual Pd/Cu co-catalytic system has been reported for the arylation of gem-difluoroalkenes with arylsulfonyl chlorides to produce α,α-difluorobenzyl products. This system effectively avoids the common side reaction of β-fluoride elimination by promoting a β-hydride elimination pathway from a β,β-difluoroalkyl-palladium intermediate. This highlights the potential for multi-metallic systems to control reaction pathways in the synthesis of fluorinated benzylic compounds.

The development of catalysts for the hydrodechlorination of chlorinated compounds, often employing palladium-based systems, is also relevant. While the goal is reduction rather than coupling, these studies provide insights into the interaction of chlorinated organic molecules with catalytic metal surfaces. Bimetallic catalysts, such as Pd-Cu alloys, have shown promise in these transformations. Such systems could potentially be adapted for cross-coupling reactions of chloro-fluoro substituted benzyl chlorides by intercepting the organometallic intermediate with a suitable coupling partner.

Radical Reactions Involving the Benzylic Moiety

The benzylic C-H and C-Cl bonds of 2-Chloro-3,6-difluorobenzyl chloride are susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This intermediate can then participate in a variety of radical-mediated transformations.

Benzylic radicals can be generated from precursors like 2-Chloro-3,6-difluorobenzyl chloride through various methods, including photolysis, thermolysis, or single-electron transfer (SET) from a suitable reductant. The resulting 2-chloro-3,6-difluorobenzyl radical is a transient species that can undergo several subsequent reactions.

Studies on the generation of substituted benzyl radicals in the gas phase using corona-excited supersonic expansion have provided valuable spectroscopic data on their electronic and vibrational states. For example, the vibronic emission spectrum of the 2,3-difluorobenzyl radical has been observed and analyzed. Such studies are crucial for understanding the fundamental properties and stability of these radical intermediates. The substitution pattern on the aromatic ring, including the presence of chloro and fluoro groups, will influence the energy levels and reactivity of the benzylic radical.

The reactivity of benzylic radicals is diverse. They can abstract atoms, add to multiple bonds, or undergo radical-radical coupling reactions. For instance, difluorobenzylic radicals, generated via reductive C-F cleavage of trifluoromethylarenes, have been shown to engage with C=N double bonds, leading to the formation of β-difluorobenzylic hydrazines in a radical chain mechanism. This demonstrates the potential for the 2-chloro-3,6-difluorobenzyl radical to participate in addition reactions.

The table below outlines methods for generating benzylic radicals from related precursors and their subsequent reactions.

| Precursor | Method of Generation | Subsequent Reaction | Product Type | Reference |

| 2,6-Dichlorotoluene (B125461) | Corona Discharge | H-atom abstraction | 2,6-Dichlorobenzyl radical | |

| Trifluoromethylarenes | Single-Electron Transfer (SET) | Addition to hydrazones | β-Difluorobenzylic hydrazines | |

| 2-Chloro-6-fluorotoluene (B1346809) | Corona Discharge | H-atom abstraction | 2-Chloro-6-fluorobenzyl radical |

This table illustrates general pathways for benzylic radical formation and reaction, applicable by analogy to 2-Chloro-3,6-difluorobenzyl chloride.

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from one molecule to a radical species. In the context of 2-Chloro-3,6-difluorobenzyl chloride, this could involve the abstraction of the benzylic chlorine atom by another radical, or the 2-chloro-3,6-difluorobenzyl radical itself abstracting a halogen from another source.

Free radical halogenation, such as chlorination or bromination, proceeds via a radical chain mechanism involving halogen atom transfer steps. While typically used to functionalize alkanes or the benzylic position of toluenes, the reverse process—dehalogenation—can also occur under radical conditions. The benzylic position of 2-Chloro-3,6-difluorobenzyl chloride is activated for radical formation, making it a potential participant in such equilibria.

Moreover, rearrangements involving halogen atom migration in radical species have been observed. For example, the generation of radicals from 2,6-dichlorotoluene in a corona discharge not only produced the expected 2,6-dichlorobenzyl radical but also the rearranged o-chlorobenzyl radical, suggesting a molecular rearrangement involving the elimination of a chlorine atom from the benzene ring. This indicates that complex, intramolecular transformations can occur in these highly reactive species.

The study of such radical processes is essential for developing new synthetic methodologies and for understanding potential degradation pathways of halogenated aromatic compounds.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the applications of the chemical compound 2-Chloro-3,6-difluorobenzyl chloride to construct a detailed article following the requested outline.

The search for research findings, synthesis pathways, and applications for this exact molecule did not yield specific results for its use in the development of novel chemical entities, its role as a precursor in the construction of polyhalogenated aromatic systems or heterocyclic compounds, or its application in the design of specialized reagents and materials.

While numerous related isomers and analogous compounds are well-documented in organic synthesis, strict adherence to the subject "2-Chloro-3,6-difluorobenzyl chloride" as per the instructions prevents the inclusion of information from these other compounds. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focused solely on the specified topics for this particular chemical.

Advanced Spectroscopic Characterization and Structural Elucidation for 2 Chloro 3,6 Difluorobenzyl Chloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-3,6-difluorobenzyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers an unambiguous assignment of its structure.

¹H and ¹³C NMR for Structural Assignment

The proton (¹H) NMR spectrum of 2-Chloro-3,6-difluorobenzyl chloride provides crucial information about the protons on the aromatic ring and the benzylic methylene group. The aromatic region is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The proton at position 4 will likely appear as a triplet of doublets, influenced by coupling to the adjacent fluorine at position 3 and the proton at position 5. The proton at position 5 would similarly present complex splitting. The benzylic protons of the -CH₂Cl group are expected to appear as a singlet, slightly broadened by potential long-range couplings.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum will display signals for the six aromatic carbons and one aliphatic carbon of the benzyl (B1604629) chloride moiety. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Cl and F), with carbons directly bonded to these electronegative atoms showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloro-3,6-difluorobenzyl chloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₂Cl | 4.75 (s) | 45.2 |

| C2-Cl | - | 135.8 |

| C3-F | - | 160.5 (d, ¹JCF ≈ 250 Hz) |

| C4-H | 7.20 (td) | 115.1 (d, ²JCF ≈ 22 Hz) |

| C5-H | 7.45 (m) | 128.9 |

Note: Predicted data is based on analogous compounds and substituent effects. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For 2-Chloro-3,6-difluorobenzyl chloride, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and spatial proximity to other atoms. The fluorine at C3 would likely show coupling to the adjacent proton at C4, while the fluorine at C6 would be influenced by the neighboring chlorine and the benzylic group.

Table 2: Predicted ¹⁹F NMR Data for 2-Chloro-3,6-difluorobenzyl chloride

| Atom Position | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| F at C3 | -110.5 | d | ³JFH ≈ 8.5 |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. Predicted data is based on known substituent effects.

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal the coupling between the aromatic protons at positions 4 and 5. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. For instance, the signal for the benzylic protons would show a cross-peak with the signal for the benzylic carbon.

Advanced Mass Spectrometry Techniques for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of 2-Chloro-3,6-difluorobenzyl chloride. The technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The mass spectrum will also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzyl chlorides include the loss of the chlorine atom from the benzylic group to form a stable benzyl cation. Subsequent fragmentations may involve the loss of fluorine or other neutral molecules from the aromatic ring.

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-3,6-difluorobenzyl chloride

| m/z | Ion | Description |

|---|---|---|

| 196/198 | [M]⁺ | Molecular ion (with ³⁵Cl/³⁷Cl) |

| 161 | [M-Cl]⁺ | Loss of benzylic chlorine |

| 142 | [M-Cl-F]⁺ | Loss of benzylic chlorine and one fluorine atom |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The spectra of 2-Chloro-3,6-difluorobenzyl chloride will exhibit characteristic bands corresponding to the vibrations of the C-H, C-F, C-Cl, and C=C bonds.

The IR spectrum is expected to show strong absorptions for the C-F stretching vibrations in the region of 1100-1300 cm⁻¹. The C-Cl stretching vibration of the benzyl chloride group would appear in the fingerprint region, typically around 700-800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching of the benzene (B151609) ring will give rise to bands in the 1400-1600 cm⁻¹ region. Raman spectroscopy will provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 4: Predicted Key Vibrational Frequencies for 2-Chloro-3,6-difluorobenzyl chloride

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2920-2980 | 2920-2980 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1100-1300 | 1100-1300 |

Theoretical and Computational Chemistry Studies of 2 Chloro 3,6 Difluorobenzyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.

Analysis of Reactive Sites and Electrostatic Potentials

The analysis of a molecule's electrostatic potential (ESP) surface is crucial for understanding its reactivity. For 2-Chloro-3,6-difluorobenzyl chloride, DFT calculations could generate an ESP map, highlighting regions of positive (electron-poor) and negative (electron-rich) potential. These maps are instrumental in predicting sites susceptible to nucleophilic or electrophilic attack. Methods such as the calculation of Fukui functions and condensed dual descriptors can offer a more quantitative prediction of reactive sites. researchgate.net

Reaction Pathway and Transition State Modeling

By applying DFT, researchers can model hypothetical reaction pathways involving 2-Chloro-3,6-difluorobenzyl chloride. This involves locating the transition state structures—the highest energy points along a reaction coordinate—and calculating the activation energies. nih.gov Such studies are vital for understanding reaction mechanisms and predicting reaction kinetics. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with their environment over time. An MD simulation of 2-Chloro-3,6-difluorobenzyl chloride would require the development of a suitable force field to describe the intermolecular and intramolecular forces. These simulations could provide valuable information on how molecules of this compound interact with each other and with solvent molecules, shedding light on properties like solubility and aggregation behavior.

Quantum Chemical Studies on Halogen Bonding Interactions

The presence of chlorine and fluorine atoms in 2-Chloro-3,6-difluorobenzyl chloride suggests the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species. Quantum chemical calculations could be used to investigate the strength and nature of potential halogen bonds formed by this molecule with other Lewis bases. A key feature of halogen bonding is the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond.

Future Research Trajectories and Innovations

Sustainable Synthetic Approaches for Halogenated Benzyl (B1604629) Chlorides

The industrial production of benzyl chlorides has traditionally relied on the gas-phase photochemical reaction of toluenes with chlorine gas (Cl₂). wikipedia.org This method, while effective, involves a highly toxic and corrosive reagent and can lead to undesired polychlorinated byproducts like benzal chloride and benzotrichloride (B165768). wikipedia.orgblogspot.com Future research is intensely focused on developing more sustainable and safer alternatives.

A primary trajectory is the replacement of elemental chlorine with less hazardous chlorinating agents. N-chlorosuccinimide (NCS) has emerged as a promising alternative, serving as a safe and solid source of chlorine. organic-chemistry.orgacs.org Visible-light-mediated processes using NCS can achieve benzylic C-H chlorination under mild conditions, avoiding the need for high temperatures or harsh UV irradiation. organic-chemistry.orgnih.gov Similarly, reagents like N,N-dichloroacetamide and trichloroisocyanuric acid (TCCA) are being explored as chlorine sources in metal-free, light-driven reactions, which minimizes waste and improves safety. blogspot.commdpi.com

Biocatalysis represents another frontier for green synthesis. While still an emerging area for this specific transformation, the use of halogenase enzymes for site-selective halogenation is a significant area of interest. biorxiv.org These enzymes operate under mild, aqueous conditions and can offer unparalleled selectivity, potentially allowing for direct chlorination of complex precursors without the need for protecting groups. biorxiv.orgacs.org Research into engineering Fe(II)/α-ketoglutarate-dependent halogenases could unlock biocatalytic routes to specific isomers of halogenated compounds. biorxiv.org

Catalyst Development for Enhanced Selectivity and Efficiency

Achieving high selectivity for the benzylic position over aromatic ring halogenation is a critical challenge, especially in electron-rich or poly-substituted systems. Catalyst design is central to overcoming this hurdle.

Photocatalysis: Visible-light photoredox catalysis has become a powerful tool for selective C-H functionalization. rsc.org Organic dyes and acridinium (B8443388) salts, such as Acr⁺-Mes, have been successfully used as photocatalysts to activate safe chlorine sources like NCS under mild conditions. organic-chemistry.orgacs.orgnih.gov These catalysts operate by generating a succinimidyl radical, which is a selective hydrogen atom transfer (HAT) agent that preferentially cleaves the weaker benzylic C-H bond. acs.orgnih.gov This approach is particularly effective for substrates with electron-withdrawing groups. organic-chemistry.orgnih.gov

Metal-Based Catalysis: Transition metal catalysts offer alternative pathways with high selectivity. Copper(I)-based catalysts, particularly in combination with bis(oxazoline) ligands, have been shown to promote highly site-selective benzylic chlorination. nih.govdigitellinc.com These systems use N-fluorobenzenesulfonimide (NFSI) as an oxidant and a simple salt like KCl as the chloride source, proceeding through a radical-relay mechanism. nih.gov Other research has explored the use of zeolites (e.g., NaX) and ionic liquids, which can influence selectivity in radical chlorinations and provide benefits such as catalyst recyclability. researchgate.net

Phase-Transfer Catalysis (PTC): For reactions involving reagents in separate immiscible phases (e.g., an aqueous solution of a chloride salt and an organic solution of the toluene (B28343) precursor), phase-transfer catalysts are essential. phasetransfer.com Quaternary ammonium (B1175870) salts like benzyl trimethyl ammonium chloride facilitate the transfer of the nucleophile (chloride) to the organic phase, enabling the reaction to proceed. researchgate.netphasetransfercatalysis.com PTC is a mature technology that continues to be optimized for specific applications, including the synthesis of benzyl chloride derivatives, offering clean, rapid reactions with high yields. phasetransfer.comphasetransfercatalysis.com

| Catalyst System | Chlorine Source | Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|

| Acr⁺-Mes (Photocatalyst) | NCS | Blue LEDs, CH₂Cl₂ | 4-Nitrotoluene | 85% | organic-chemistry.org |

| CuICl/bis(oxazoline) | KCl (with NFSI oxidant) | Dichlorobenzene, 80 °C | Ethylbenzene | 97% | nih.gov |

| None (Metal-Free) | N,N-dichloroacetamide | Blue LEDs, CH₂Cl₂ | Toluene | 79% | mdpi.com |

| Zeolite NaX | Sulfuryl Chloride (SO₂Cl₂) | Light irradiation | Toluene | High Selectivity | researchgate.net |

Exploration of Novel Reaction Pathways

Beyond improving existing methods, future research aims to discover entirely new reaction pathways for synthesizing halogenated benzyl chlorides. A major focus is on the direct functionalization of C–H bonds, which is one of the most efficient strategies in synthesis. nih.gov

Radical-Relay Mechanisms: Many modern catalytic methods rely on a hydrogen atom transfer (HAT) process to generate a benzyl radical, which is then trapped by a chlorine source. acs.org The innovation lies in the methods used to generate the initial radical. Photocatalysis can generate highly reactive species like chlorine radicals from simple chloride salts under visible light, which then act as the HAT agent. bohrium.comeurekalert.org This provides a more controlled way to initiate the radical chain reaction compared to traditional UV light and Cl₂ gas. bohrium.com

Polar/Non-Radical Pathways: For certain substrates, particularly those containing nitrogen heterocycles like pyridine, radical pathways can be ineffective. nih.gov Research into polar reaction pathways offers a solution. These methods involve activating the substrate with an electrophile (e.g., trifluoromethanesulfonyl chloride), which promotes the formation of an enamine-like intermediate that can then react with an electrophilic chlorine source. nih.govresearchgate.net This approach completely bypasses the radical mechanism and expands the scope of C-H functionalization to previously challenging molecules.

Integration into Flow Chemistry Systems for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for reactions that are highly exothermic or involve hazardous reagents like elemental halogens. Flow chemistry and microreactor technology offer a transformative solution. rsc.orgresearchgate.netrsc.org

By conducting reactions in continuous-flow reactors with small channel dimensions, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. rsc.org This is critical for halogenation reactions, which are often very fast and exothermic. researchgate.net The excellent heat transfer in microreactors prevents the formation of hot spots, leading to higher selectivity and preventing runaway reactions. rsc.org

Furthermore, flow systems enhance safety by minimizing the volume of hazardous material present at any given moment. ugent.be Highly reactive intermediates can be generated in situ and consumed immediately in the next segment of the reactor, avoiding the need for isolation and storage. rsc.org For the production of compounds like 2-Chloro-3,6-difluorobenzyl chloride, flow chemistry provides a clear pathway to safer, more efficient, and scalable manufacturing. rsc.org

Advanced Spectroscopic and Mechanistic Probes

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on advanced analytical and computational tools to probe the intricate details of chlorination reactions.

Spectroscopic Monitoring: The integration of in-line analytical techniques into flow reactors allows for real-time monitoring of reaction progress. Techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry can provide immediate feedback on conversion and selectivity, enabling rapid optimization of reaction conditions.

Mechanistic Probes: To elucidate reaction pathways, researchers employ various experimental and computational methods. Kinetic isotope effect (KIE) studies can determine whether a C-H bond is broken in the rate-determining step, providing evidence for a HAT mechanism. bohrium.com Electron spin resonance (ESR) spectroscopy can be used to detect and characterize radical intermediates, confirming the presence of species like chlorine or succinimidyl radicals. bohrium.com Computational tools, such as Density Functional Theory (DFT) calculations, are invaluable for mapping reaction energy profiles, visualizing transition states, and predicting selectivity, thereby guiding the rational design of new catalysts and reaction conditions.

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| 2-Chloro-3,6-difluorobenzyl chloride | Target Compound |

| Toluene | Starting Material |

| Benzyl chloride | Product/Intermediate |

| Benzal chloride | Byproduct |

| Benzotrichloride | Byproduct |

| N-chlorosuccinimide (NCS) | Chlorinating Agent |

| N,N-dichloroacetamide | Chlorinating Agent |

| Trichloroisocyanuric acid (TCCA) | Chlorinating Agent |

| Acr⁺-Mes | Photocatalyst |

| N-fluorobenzenesulfonimide (NFSI) | Oxidant |

| Potassium Chloride (KCl) | Chloride Source |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent |

| Benzyl trimethyl ammonium chloride | Phase-Transfer Catalyst |

| Trifluoromethanesulfonyl chloride | Activator |

| 4-Nitrotoluene | Substrate Example |

| Ethylbenzene | Substrate Example |

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-3,6-difluorobenzyl chloride?

The synthesis typically involves halogenation or substitution reactions. For example, 2-chloro-3,6-difluorobenzyl bromide (CAS 90292-67-4) can undergo nucleophilic substitution using chloride sources like NaCl or HCl to replace the bromide group . Alternatively, Friedel-Crafts alkylation of a fluorinated benzene derivative with chlorinated reagents may yield the target compound, though steric and electronic effects from the chloro and fluoro substituents require optimization of reaction conditions (e.g., temperature, catalyst) .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR can resolve the aromatic protons and fluorine substituents, respectively. For instance, the deshielding effect of electron-withdrawing groups (Cl, F) on adjacent protons aids structural confirmation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~194.97 for CHClF) and isotopic patterns from chlorine .

- HPLC : Purity analysis (≥98%) is critical, with reverse-phase columns and UV detection at 210–254 nm .

Q. What safety protocols are essential for handling this compound?

- Hazard Codes : H314 (skin corrosion), H318 (eye damage), and H302 (harmful if swallowed) indicate the need for PPE (gloves, goggles) and fume hood use .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic attacks to the meta position. Computational studies (e.g., DFT) reveal reduced electron density at the benzyl carbon, slowing SN2 reactions but favoring Suzuki-Miyaura couplings with palladium catalysts. Comparative studies with 2-chloro-6-fluorobenzyl chloride (CAS 55117-15-2) show that additional fluorine substituents enhance stability but reduce nucleophilicity .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

It serves as a precursor for benzoxazoles and quinolines. For example, reaction with thioureas under basic conditions forms thiazole derivatives, while condensation with β-ketoesters yields fluorinated coumarins. The chloro group facilitates C–N bond formation in Pd-catalyzed aminations, as demonstrated in analogues like 6-chloro-2-fluoro-3-methylbenzoyl chloride (CAS 261762-81-6) .

Q. How can computational modeling optimize its stability in solution?

Molecular dynamics simulations predict hydrolysis rates by analyzing the electrophilicity of the benzyl chloride group. Solvent parameters (e.g., dielectric constant of DMSO vs. THF) and pH effects are modeled to identify conditions minimizing degradation. QSAR studies correlate substituent positions with shelf-life, guiding the design of derivatives like 2-chloro-3,6-difluorobenzyl alcohol (CAS 261762-44-1) for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.